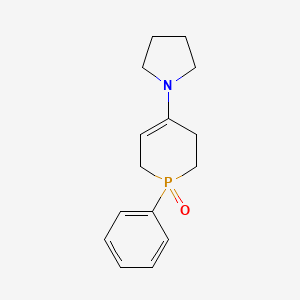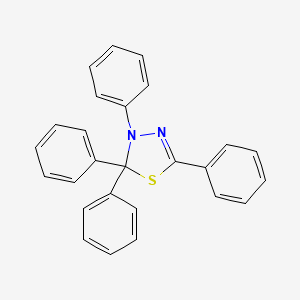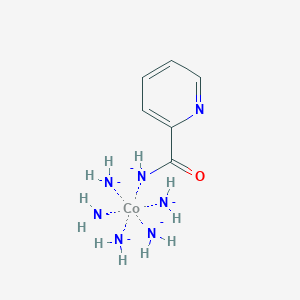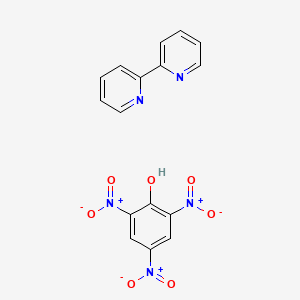
2-Pyridin-2-ylpyridine;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridin-2-ylpyridine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: 2-Pyridin-2-ylpyridine and 2,4,6-trinitrophenol.
準備方法
Synthetic Routes and Reaction Conditions
2,4,6-Trinitrophenol can be synthesized through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid. The synthesis of 2-Pyridin-2-ylpyridine typically involves the coupling of pyridine derivatives under specific conditions, often using catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol involves large-scale nitration processes, where phenol is treated with nitric acid in the presence of sulfuric acid. The reaction is carefully controlled to ensure safety and efficiency, given the explosive nature of the product . The production of 2-Pyridin-2-ylpyridine on an industrial scale would involve similar coupling reactions, optimized for yield and purity.
化学反応の分析
Types of Reactions
2,4,6-Trinitrophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro compounds.
Reduction: Reduction of 2,4,6-trinitrophenol can lead to the formation of aminophenols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of nitro groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The conditions vary depending on the desired reaction, often requiring controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include various nitro and amino derivatives of phenol, depending on the reaction pathway chosen .
科学的研究の応用
2,4,6-Trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard for calibrating calorimeters.
Biology: Employed in biochemical studies to investigate oxidative processes.
Medicine: Historically used as an antiseptic and in burn treatments.
Industry: Utilized in the production of explosives and dyes .
作用機序
The mechanism of action of 2,4,6-trinitrophenol involves its ability to undergo electrophilic substitution reactions due to the electron-withdrawing nature of the nitro groups. This increases the reactivity of the phenol ring, making it more susceptible to attack by nucleophiles . The molecular targets and pathways involved include interactions with various enzymes and proteins, affecting biochemical pathways .
類似化合物との比較
Similar Compounds
2,4-Dinitrophenol: Another nitroaromatic compound with similar properties but fewer nitro groups.
Trinitrotoluene (TNT): A well-known explosive with a similar nitro group arrangement but different aromatic core.
Nitrobenzene: A simpler nitroaromatic compound with a single nitro group attached to a benzene ring .
Uniqueness
2,4,6-Trinitrophenol is unique due to its high acidity and explosive nature, which distinguishes it from other nitroaromatic compounds. Its ability to form stable complexes with metals and its use in various industrial applications further highlight its distinct properties .
特性
CAS番号 |
41569-60-2 |
|---|---|
分子式 |
C16H11N5O7 |
分子量 |
385.29 g/mol |
IUPAC名 |
2-pyridin-2-ylpyridine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C10H8N2.C6H3N3O7/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-8H;1-2,10H |
InChIキー |
SIPJHUXGBDXSON-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


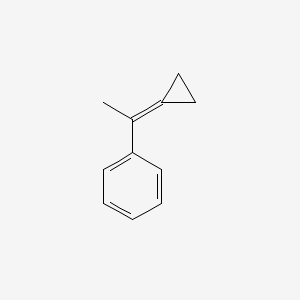
![3-[(2-Phenylhydrazinyl)methyl]-1H-indole](/img/structure/B14667356.png)
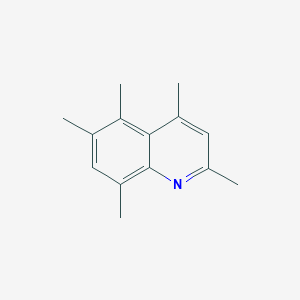

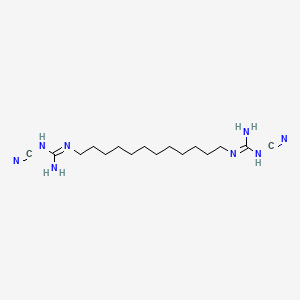
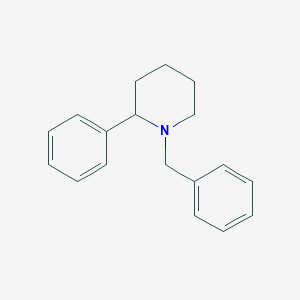
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)
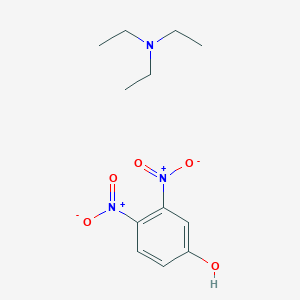
![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
![2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14667393.png)
